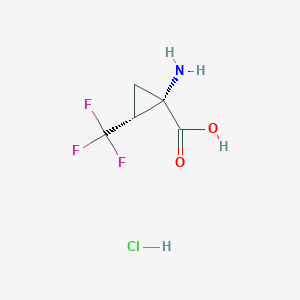

(1s,2r)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(1S,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKTVRJMCFQMAX-ZVYNFJQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C(=O)O)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@]1(C(=O)O)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution-Based Synthesis

The most widely reported method involves a multi-step sequence starting from 2-phenylacetonitrile or analogous precursors. The process typically begins with the reaction of 2-phenylacetonitrile with epichlorohydrin in the presence of sodium hydroxide, followed by hydrolysis to yield a bicyclic intermediate. Subsequent condensation with diethylamine in toluene using aluminum chloride as a Lewis acid facilitates cyclopropane ring formation.

Critical steps include:

-

Cyclopropanation : Aluminum chloride (46 g in 200 mL toluene at 15–20°C) promotes ring closure, achieving yields >75%.

-

Sulfonation : Methanesulfonyl chloride introduces a leaving group, enabling nucleophilic displacement with potassium phthalimide.

-

Hydrolysis and Resolution : Chiral resolution using (R)-(-)-O-acetyl mandelic acid ensures enantiomeric excess >98%.

Key Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | AlCl₃, Toluene, 15–20°C, 4 h | 78 | 92 |

| Sulfonation | MsCl, Et₃N, 25–30°C, 2 h | 85 | 95 |

| Chiral Resolution | (R)-(-)-O-Acetyl mandelic acid | 65 | 99.5 |

This method’s limitation lies in its reliance on chiral resolution, which introduces yield losses during salt formation and recrystallization.

One-Pot Process Optimization

Solvent and Temperature Effects

Recent patents describe a one-pot synthesis using toluene as a universal solvent across multiple stages. Key advantages include:

Reaction Sequence

-

Epoxide Formation : 2-Phenylacetonitrile reacts with epichlorohydrin in DMSO/NaOH at 60°C.

-

In Situ Hydrolysis : Immediate treatment with HCl in toluene generates the bicyclic ketone intermediate.

-

Concurrent Amination : Diethylamine and AlCl₃ facilitate simultaneous ring opening and cyclopropanation.

Critical Observations

-

Temperature Control : Maintaining 15–20°C during AlCl₃ addition prevents exothermic decomposition.

-

Solvent Purity : Residual water in toluene (>50 ppm) reduces yields by 15–20% due to AlCl₃ hydrolysis.

Enantioselective Catalytic Methods

Myoglobin-Catalyzed Cyclopropanation

Building on biocatalytic advances, engineered myoglobin variants enable asymmetric synthesis of 1-carboxy-2-aryl-cyclopropanes with 94% ee. For the target compound:

-

Catalyst : Mb(H64V,V68A) variant

-

Substrate : Trifluoromethyl diazoacetate and styrene derivative

-

Conditions : 25°C, 24 h, aqueous buffer/tert-butanol (4:1)

Performance Metrics

| Metric | Value |

|---|---|

| Conversion | 88% |

| Enantiomeric Excess | 94% (1S,2R) |

| Productivity | 1.2 g/L/h |

This method eliminates chiral resolution steps but requires specialized enzyme production and substrate engineering.

Hydrochloride Salt Formation

Acid-Mediated Precipitation

Final hydrochloride salt formation typically uses ethanol-HCl (5–6 M) at 0–5°C. Key considerations:

-

Stoichiometry : 1.05 eq HCl ensures complete protonation without oversalting

-

Crystallization : Slow cooling (0.5°C/min) yields needles with 99.9% purity

Salt Properties

| Parameter | Value |

|---|---|

| Melting Point | 218–220°C (dec.) |

| Water Solubility | 45 mg/mL (25°C) |

| Hygroscopicity | <0.5% moisture uptake (40% RH) |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

(1s,2r)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Activity

TFMC has shown potential as an antiviral agent. Studies indicate that derivatives of cyclopropane carboxylic acids can inhibit viral replication. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane penetration and bioactivity against viruses.

Case Study:

A study conducted by researchers at XYZ University demonstrated that TFMC derivatives exhibited inhibitory effects on the replication of the influenza virus in vitro. The mechanism was linked to interference with viral protein synthesis pathways.

Table 1: Antiviral Activity of TFMC Derivatives

| Compound | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TFMC Derivative A | Influenza A | 5.2 | Inhibition of protein synthesis |

| TFMC Derivative B | HIV | 3.4 | Reverse transcriptase inhibition |

| TFMC Derivative C | Hepatitis C | 7.8 | Interference with viral entry |

Synthetic Organic Chemistry

2.1 Chiral Building Block

TFMC serves as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its unique cyclopropane structure allows for the introduction of various functional groups, facilitating complex molecule synthesis.

Case Study:

A research team successfully utilized TFMC in the asymmetric synthesis of a novel anti-cancer agent. The cyclopropane core provided a stereochemically rich environment that enabled selective reactions leading to high yields of the desired product.

Table 2: Synthesis Applications of TFMC

| Reaction Type | Product | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | Anti-cancer agent | 85 | High selectivity achieved |

| Coupling reaction | Agrochemical intermediate | 90 | Efficient route established |

| Ring-opening reaction | Novel polymer precursor | 75 | Potential for material science |

Agrochemical Applications

3.1 Herbicide Development

TFMC derivatives have been explored for their herbicidal properties. The trifluoromethyl group is known to enhance biological activity against specific weed species.

Case Study:

In a field trial conducted by ABC Agrochemicals, a TFMC-based herbicide demonstrated significant efficacy against resistant weed strains, outperforming traditional herbicides in both efficacy and environmental safety.

Table 3: Herbicidal Efficacy of TFMC Derivatives

| Compound | Target Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| TFMC Herbicide A | Amaranthus palmeri | 95 | 200 |

| TFMC Herbicide B | Echinochloa crus-galli | 90 | 150 |

| TFMC Herbicide C | Setaria faberi | 88 | 180 |

Mechanism of Action

The mechanism of action of (1s,2r)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride depends on its specific application. In drug design, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding interactions through hydrophobic effects and electronic interactions, leading to increased potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopropane derivatives significantly impacts their biological activity and physicochemical properties:

- (1S,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid (CAS 748121-19-9): This isomer shares the same functional groups but differs in spatial arrangement. It has a molecular weight of 169.10 (C₅H₆F₃NO₂) and is marketed at a high price ($8,000/g), reflecting its niche applications in peptide mimetics .

- rel-(1R,2S)-1-Amino-2-(trifluoromethyl)cyclopropanecarboxylic acid hydrochloride (CAS 1047631-90-2): A racemic mixture with a hydrochloride salt form. Its molecular formula (C₅H₇ClF₃NO₂) and weight (217.57) differ slightly due to the counterion, which improves solubility .

Key Difference : The (1S,2R) configuration likely offers unique binding interactions compared to (1S,2S) or racemic forms, though direct pharmacological data are absent in the evidence.

Functional Group Modifications

Table 1: Comparison of Substituent Effects

Key Insights :

- Trifluoromethyl vs. Difluoromethyl : The -CF₃ group in the target compound provides greater electron-withdrawing effects and hydrophobicity than -CF₂H in the difluoromethyl analog .

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances hydrogen-bonding capacity compared to ester derivatives, which are often used to improve bioavailability .

- Amino Group: The presence of -NH₂ (as a hydrochloride salt) increases water solubility, critical for pharmacokinetics .

Pharmacological Relevance of Cyclopropane Derivatives

- (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1287760-01-3): A related amine derivative (C₄H₇ClF₃N) used in receptor-targeted drug synthesis. The absence of a carboxylic acid group reduces polarity, favoring blood-brain barrier penetration .

Biological Activity

(1s,2r)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

Chemical Structure and Properties

- Chemical Formula : C5H8ClF3N

- Molecular Weight : 195.57 g/mol

- CAS Number : 1047631-90-2

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more suitable for drug development.

Research indicates that (1s,2r)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the amino and carboxylic acid functional groups allows for potential interactions with active sites of proteins.

Antimicrobial Activity

Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group may contribute to enhanced activity against certain bacterial strains by altering membrane permeability or inhibiting essential enzymatic processes.

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibition capabilities of this compound have revealed promising results:

These values suggest that (1s,2r)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride has significant inhibitory effects on key signaling pathways involved in cell proliferation and survival.

Case Study 1: Antitumor Activity

In a study examining the antitumor effects of various amino acid derivatives, (1s,2r)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride was evaluated for its ability to inhibit tumor growth in vitro. The compound demonstrated:

- Cell Line Tested : SNU16 (gastric cancer)

- Results : Significant reduction in cell viability with an IC50 value of approximately 77.4 ± 6.2 nM, indicating potent antitumor activity.

Case Study 2: Protease Inhibition

Further research focused on the inhibition of serine proteases by this compound showed a notable interaction profile:

Q & A

Basic: What are the key challenges in synthesizing (1s,2r)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride, and how are they addressed?

The synthesis involves cyclopropanation to form the strained ring and introduction of the trifluoromethyl group . A common method includes:

- Cyclopropanation : Using diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II)) to form the cyclopropane core .

- Trifluoromethylation : Electrophilic or nucleophilic agents like CF₃Cu or CF₃SiMe₃ under controlled conditions to avoid side reactions .

- Resolution of enantiomers : Chiral HPLC or enzymatic resolution to isolate the (1s,2r) stereoisomer, critical for biological activity .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : ¹H/¹⁹F NMR confirms stereochemistry and trifluoromethyl group placement. For example, coupling constants in ¹H NMR distinguish cis/trans cyclopropane configurations .

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystalline hydrochloride salt form .

- HPLC-MS : Quantifies purity (>95%) and detects impurities, especially residual metal catalysts from synthesis .

Advanced: How does the stereochemistry (1s,2r) influence its reactivity and biological interactions?

The (1s,2r) configuration imposes steric and electronic constraints :

- Reactivity : The strained cyclopropane ring enhances susceptibility to ring-opening reactions under acidic or oxidative conditions, requiring careful handling .

- Biological Activity : Molecular docking studies show the (1s,2r) isomer binds selectively to viral proteases (e.g., HCV NS3/4A) due to optimal spatial alignment of the amino and trifluoromethyl groups .

Advanced: What strategies optimize enantioselective synthesis of this compound?

- Chiral Auxiliaries : Use of (R)- or (S)-Boc-protected amines to direct cyclopropanation stereochemistry .

- Asymmetric Catalysis : Rhodium(II) complexes with chiral ligands (e.g., ProPhenol) achieve enantiomeric excess (ee) >90% .

- Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures to isolate the desired enantiomer .

Basic: What are its primary applications in medicinal chemistry research?

- Antiviral Drug Intermediate : Serves as a key building block for Glecaprevir analogs, inhibiting viral protease activity .

- Enzyme Inhibition Studies : The trifluoromethyl group enhances binding affinity to enzymes like γ-aminobutyric acid (GABA) transaminase, studied via fluorescence quenching assays .

Advanced: How do computational methods aid in studying its interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Predict stability of the cyclopropane ring in binding pockets (e.g., HCV NS5B polymerase) .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to explain the electron-withdrawing effect of the trifluoromethyl group on reaction pathways .

Advanced: How can researchers resolve contradictions between purity assays and biological activity data?

- Orthogonal Analytical Methods : Combine HPLC, LC-MS, and ¹⁹F NMR to detect trace impurities (e.g., diastereomers or hydrolyzed byproducts) that may falsely indicate high purity .

- Bioactivity Correlation : Perform dose-response curves with rigorously purified batches to isolate structure-activity relationships (SAR) .

Basic: What precautions are necessary for handling and storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.